![molecular formula C9H9BrN2 B595806 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine CAS No. 1335054-56-2](/img/structure/B595806.png)
3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors followed by bromination. One common method includes the condensation of 2,7-dimethylimidazo[1,2-a]pyridine with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .
Applications De Recherche Scientifique
3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the microorganism . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparaison Avec Des Composés Similaires
- 2,7-Dimethylimidazo[1,2-a]pyridine
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 3-Chloro-2,7-dimethylimidazo[1,2-a]pyridine
Comparison: 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom at the 3-position, which can significantly influence its reactivity and biological activity compared to its analogs. For example, the bromine atom can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy in certain applications .
Activité Biologique
3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities against various pathogens, including multidrug-resistant tuberculosis (MDR-TB). This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.
This compound belongs to the imidazo[1,2-a]pyridine class of compounds. Its synthesis typically involves bromination of 2,7-dimethylimidazo[1,2-a]pyridine using agents like N-bromosuccinimide (NBS) under controlled conditions. The presence of the bromine atom at the 3-position is crucial for its reactivity and biological activity compared to its analogs .
Antimicrobial Properties
Research indicates that this compound exhibits notable activity against Mycobacterium tuberculosis (Mtb), including strains resistant to conventional treatments. Studies have reported that this compound can inhibit the growth of Mtb with a minimum inhibitory concentration (MIC) as low as 0.03 μM. This potency highlights its potential as a lead compound in the development of new anti-TB therapies .
The mechanism by which this compound exerts its effects involves interaction with bacterial cells and possibly interference with metabolic pathways essential for bacterial survival. Specifically, it may inhibit key enzymes or proteins involved in the bacterial electron transport chain or other vital biochemical pathways .
Comparative Efficacy
In comparative studies with other imidazo[1,2-a]pyridine derivatives, this compound has shown enhanced efficacy due to the specific bromine substitution. For instance, analogs lacking bromine exhibited significantly reduced activity (up to 125-fold decrease) against Mtb when larger substituents were introduced at critical positions on the aromatic ring .
In Vitro Studies
A series of in vitro assays have demonstrated the compound's effectiveness against both replicating and non-replicating forms of Mtb. In one study involving high-throughput screening (HTS), several imidazo[1,2-a]pyridine derivatives were assessed for their ability to inhibit Mtb growth. The results indicated that modifications at specific positions significantly influenced biological activity; for example, compounds with bromine at C-3 showed superior potency compared to those with alternative halogens or no halogen at all .
Animal Models
Preclinical studies utilizing BALB/c mice infected with Mtb further confirmed the therapeutic potential of this compound. Treatment regimens demonstrated a remarkable reduction in bacterial load—up to 99.9%—at dosages as low as 0.4 mg/kg after four weeks of administration. These findings support the compound's advancement toward clinical trials for TB treatment .
Summary Table of Biological Activities
Propriétés
IUPAC Name |
3-bromo-2,7-dimethylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-4-12-8(5-6)11-7(2)9(12)10/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTPDAWPCKKFHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.